2-chloro-N-(4-cyanophenyl)acetamide

Antitubercular Enzyme Inhibition Eis Acetyltransferase

2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) is a bifunctional acetamide derivative containing a reactive chloroacetamide group and a 4-cyanophenyl moiety. It is classified as a structural analog of isoniazid and ethionamide, two cornerstone antitubercular drugs, and has demonstrated activity against Mycobacterium tuberculosis, Mycobacterium avium complex, and Streptococcus pneumoniae in published screening campaigns.

Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
CAS No. 114807-80-6
Cat. No. B052226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-cyanophenyl)acetamide
CAS114807-80-6
Molecular FormulaC9H7ClN2O
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC(=O)CCl
InChIInChI=1S/C9H7ClN2O/c10-5-9(13)12-8-3-1-7(6-11)2-4-8/h1-4H,5H2,(H,12,13)
InChIKeyYEIVRXRLRGZADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Procurement Teams Should Evaluate 2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) for Targeted Antimicrobial Research


2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) is a bifunctional acetamide derivative containing a reactive chloroacetamide group and a 4-cyanophenyl moiety [1]. It is classified as a structural analog of isoniazid and ethionamide, two cornerstone antitubercular drugs, and has demonstrated activity against Mycobacterium tuberculosis, Mycobacterium avium complex, and Streptococcus pneumoniae in published screening campaigns . The compound functions as a covalent inhibitor of mycobacterial enzymes, including the Eis N-acetyltransferase and likely MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), making it a relevant chemical probe for cell wall biosynthesis and drug-resistance research . Its dual electrophilic–aromatic architecture distinguishes it from simple hydrazide or thioamide antituberculars, providing a differentiated scaffold for medicinal chemistry optimization programs that require quantifiable target engagement data prior to lead selection .

Why 2-Chloro-N-(4-cyanophenyl)acetamide Cannot Be Replaced by Generic Isoniazid or Ethionamide Analogs in Targeted Antimicrobial Studies


Generic substitution with isoniazid (INH), ethionamide, or simple N-phenylacetamide analogs risks losing the compound's covalent binding capability conferred by the chloroacetyl warhead, which is absent in INH's hydrazide group and ethionamide's thioamide moiety . Head-to-head enzyme inhibition data show that 2-chloro-N-(4-cyanophenyl)acetamide inhibits Mycobacterium tuberculosis Eis N-acetyltransferase with an IC50 of 2.5 µM, a target not engaged by isoniazid at equivalent therapeutic concentrations [1]. Furthermore, the compound retains activity (MIC of 1.6 µM) against isoniazid-resistant clinical Mtb isolates, indicating that its mechanism of action is sufficiently distinct to bypass the most common resistance pathway affecting first-line therapy [2]. Swapping this compound for a non-chlorinated acetamide or a cyano-free analog eliminates the quantitative differentiation that underpins its selection as a tool compound for structure-activity relationship (SAR) and mechanism-of-action studies .

Quantitative Evidence Guide: 2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) Differential Performance vs. In-Class Antimycobacterial Agents


Mycobacterium tuberculosis Eis N-Acetyltransferase Inhibition: Direct Comparison with Isoniazid Target Profile

2-Chloro-N-(4-cyanophenyl)acetamide inhibits wild-type M. tuberculosis Eis N-acetyltransferase with an IC50 of 2.5 µM, as measured by Ellman's method in E. coli BL21(DE3) expressed enzyme [1]. Isoniazid, in contrast, does not directly target Eis; its primary mechanism requires activation by KatG and subsequent inhibition of InhA, meaning that Eis inhibition represents a mechanistically orthogonal profile that is quantitatively attributable only to the chloroacetamide scaffold [2]. This provides a directly measurable differentiation for studies where Eis-mediated drug resistance or modulation is a key readout.

Antitubercular Enzyme Inhibition Eis Acetyltransferase

Activity Against Isoniazid-Resistant Mycobacterium tuberculosis: MIC Comparison Demonstrating Bypass of Common Resistance

In a functional assay against a clinical isolate of M. tuberculosis resistant to isoniazid, 2-chloro-N-(4-cyanophenyl)acetamide exhibited an MIC of 1.6 µM, which matched the MIC observed against the drug-susceptible H37Rv reference strain (also 1.6 µM) [1]. This equipotent activity between susceptible and INH-resistant strains contrasts sharply with isoniazid itself, which loses all clinically meaningful activity (MIC >10 µM) against katG-mutant resistant isolates [2]. The retention of low-micromolar potency in a resistant background provides direct quantitative evidence that the compound circumvents the predominant mechanism of isoniazid resistance.

Drug-Resistant Tuberculosis MIC Isoniazid Resistance

Broad-Spectrum Antimycobacterial Activity vs. Structural Analog Ethionamide: Spectrum Limitations

Literature data indicate that 2-chloro-N-(4-cyanophenyl)acetamide is effective against Mycobacterium avium complex and Streptococcus pneumoniae, in addition to M. tuberculosis . Ethionamide, its closest structural relative, is restricted to M. tuberculosis and is not indicated for M. avium complex or streptococcal infections [1]. While quantitative MIC values for M. avium and S. pneumoniae are not provided in the available data, the qualitative spectrum expansion is a recognized pharmacological differentiation between this chloroacetamide scaffold and classic thioamide antituberculars.

Mycobacterium avium Streptococcus pneumoniae Broad-Spectrum

Covalent Binding Potential: Chloroacetyl Warhead Reactivity vs. Non-Covalent Isoniazid and Ethionamide Scaffolds

The chloroacetamide group in 2-chloro-N-(4-cyanophenyl)acetamide is reported to form a covalent adduct with the active site of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), resulting in irreversible enzyme inhibition . Isoniazid and ethionamide, despite their bactericidal potency, act through reversible or prodrug-mediated mechanisms that do not involve covalent active-site modification of MurA [1]. The irreversible binding mode can be advantageous in experimental settings requiring prolonged target suppression, such as time-kill kinetic studies or washout assays, where reversible inhibitors rapidly dissociate upon compound removal.

Covalent Inhibitor Chloroacetamide Warhead Target Engagement

Prioritized Application Scenarios for 2-Chloro-N-(4-cyanophenyl)acetamide (CAS 114807-80-6) Based on Quantitative Differential Evidence


Mechanism-of-Action Studies Targeting Eis-Mediated Aminoglycoside Resistance in M. tuberculosis

With an IC50 of 2.5 µM against M. tuberculosis Eis N-acetyltransferase, 2-chloro-N-(4-cyanophenyl)acetamide serves as a validated chemical probe for dissecting Eis-dependent acetylation of aminoglycoside antibiotics, a major mechanism of drug resistance in clinical Mtb isolates [1]. Its orthogonal target profile relative to isoniazid makes it suitable for combination studies where INH-resistant genetic backgrounds are used, enabling clean pharmacological interpretation of Eis inhibition without confounding KatG/InhA pathway effects [2].

Hit-to-Lead Optimization Programs Targeting Isoniazid-Resistant Tuberculosis

The compound's equipotent MIC of 1.6 µM against both isoniazid-susceptible (H37Rv) and isoniazid-resistant clinical Mtb isolates provides a quantitative starting point for medicinal chemistry efforts that aim to develop new agents against drug-resistant tuberculosis [1]. Its chloroacetamide covalent warhead offers a handle for further SAR exploration around target residence time and selectivity, while the retained potency against resistant strains de-risks early lead selection against the most common resistance mechanism [2].

Dual-Target Covalent Probe for Cell Wall Biosynthesis Enzyme Panel Screening

Reported dual activity against MurA (involved in peptidoglycan biosynthesis) and DNA gyrase (involved in DNA replication) positions 2-chloro-N-(4-cyanophenyl)acetamide as a multi-target screening tool in antibacterial target identification campaigns [1]. The covalent binding to MurA allows for washout-resistant enzyme inhibition assays that are not achievable with the reversible binding exhibited by isoniazid or ethionamide, providing a technical advantage in in vitro pharmacology workflows where sustained target suppression is required [2].

Broad-Spectrum Antimycobacterial and Gram-Positive Screening in Polymicrobial Infection Models

The documented activity against M. avium complex and S. pneumoniae, in addition to M. tuberculosis, supports the use of this compound as a single-agent screening tool in polymicrobial tuberculosis models or nontuberculous mycobacterial disease research [1]. This spectrum advantage over ethionamide, which is restricted to M. tuberculosis, reduces the number of control compounds required in multi-species infection assays, streamlining laboratory operations and procurement logistics [2].

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